molecular formula C22H28F3N5O B12422358 Sos1-IN-9

Sos1-IN-9

Cat. No.: B12422358
M. Wt: 435.5 g/mol
InChI Key: CHKZWOWIGAKWBR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sos1-IN-9 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various cancers, making this compound a promising therapeutic candidate for RAS-driven malignancies .

Preparation Methods

The synthesis of Sos1-IN-9 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material, which undergoes multiple reactions to form the final compound . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations.

Chemical Reactions Analysis

Sos1-IN-9 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles, which facilitate the formation of the desired products. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .

Scientific Research Applications

Sos1-IN-9 has been extensively studied for its potential applications in scientific research. It is primarily used in the field of oncology to investigate its effects on RAS-driven cancers. The compound has shown promising results in inhibiting the SOS1-KRAS interaction, leading to the suppression of cancer cell proliferation and survival . Additionally, this compound is used in drug discovery and development to identify new therapeutic agents targeting the RAS signaling pathway .

Mechanism of Action

The mechanism of action of Sos1-IN-9 involves the inhibition of the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for RAS. By binding to the SOS1 protein, this compound prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS, thereby inhibiting its activation. This leads to the suppression of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are critical for cancer cell growth and survival .

Properties

Molecular Formula

C22H28F3N5O

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1

InChI Key

CHKZWOWIGAKWBR-CYBMUJFWSA-N

Isomeric SMILES

CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F

Canonical SMILES

CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F

Origin of Product

United States

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